(R)-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid
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Overview
Description
®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butoxycarbonyl (Boc) protecting group, an oxetane ring, and an acetic acid moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Coupling with Acetic Acid: The final step involves coupling the Boc-protected oxetane with acetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxetane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions. The oxetane ring provides rigidity and stability to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)butanoic acid: Contains a butanoic acid moiety.
Uniqueness
®-2-((tert-butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the oxetane ring and Boc protecting group makes it a valuable intermediate in synthetic chemistry, offering versatility in various applications.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLWUVSYEVUTKH-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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